2-[(2,5-dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole
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Overview
Description
2-[(2,5-dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole is an organic compound that belongs to the benzimidazole class of chemicals Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the 2,5-dimethylphenoxy group: This step involves the reaction of the benzimidazole intermediate with 2,5-dimethylphenol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Methylation: The final step involves the methylation of the benzimidazole core, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the phenoxy group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive benzimidazoles.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(2,5-dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole is not fully understood. it is believed to interact with specific molecular targets and pathways, similar to other benzimidazole derivatives. These interactions may involve binding to enzymes or receptors, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-[(2,5-dimethylphenoxy)methyl]benzaldehyde: An intermediate used in the synthesis of various benzimidazole derivatives.
Uniqueness
2-[(2,5-dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
1018163-13-7 |
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Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C18H20N2O/c1-11-5-6-12(2)17(7-11)21-10-18-19-15-8-13(3)14(4)9-16(15)20-18/h5-9H,10H2,1-4H3,(H,19,20) |
InChI Key |
SYPZUTYOQWGJKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=NC3=C(N2)C=C(C(=C3)C)C |
Origin of Product |
United States |
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